Sulfo-Cyanine7 alkyne
Description
Structure
2D Structure
Properties
Molecular Formula |
C40H46KN3O7S2 |
|---|---|
Molecular Weight |
784.0 g/mol |
IUPAC Name |
potassium 3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-2-[2-[3-[2-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indole-5-sulfonate |
InChI |
InChI=1S/C40H47N3O7S2.K/c1-7-23-41-38(44)14-9-8-10-24-43-35-20-18-31(52(48,49)50)27-33(35)40(4,5)37(43)22-16-29-13-11-12-28(25-29)15-21-36-39(2,3)32-26-30(51(45,46)47)17-19-34(32)42(36)6;/h1,15-22,25-27H,8-14,23-24H2,2-6H3,(H2-,41,44,45,46,47,48,49,50);/q;+1/p-1 |
InChI Key |
BHUOSGHGWGCWQE-UHFFFAOYSA-M |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Sulfo-Cyanine7 alkyne, Sulfo-Cyanine 7 alkyne, Sulfo-Cy7 alkyne, Sulfo-Cy 7 alkyne |
Origin of Product |
United States |
The Intersection of Cyanine Dye Evolution and Near Infrared Innovation
The development of Sulfo-Cyanine7 alkyne is a direct result of the progression of cyanine (B1664457) dye chemistry, which has been pivotal for near-infrared (NIR) applications. Cyanine dyes are a class of synthetic dyes characterized by two nitrogen-containing heterocyclic rings linked by a polymethine chain. rsc.org The length of this chain and the nature of the heterocycles determine the dye's absorption and emission spectra. rsc.orgfrontiersin.org For NIR applications, heptamethine cyanines are particularly relevant. rsc.org
Historically, the focus has been on designing NIR dyes with improved photostability and brightness. ed.ac.ukresearchgate.netnih.gov The evolution of these dyes has led to the creation of molecules like Sulfo-Cyanine7, which are structurally designed for enhanced performance in biological environments. The addition of sulfonate groups, for instance, significantly increases water solubility, a crucial factor for use in aqueous biological systems. medchemexpress.cominvivochem.comlumiprobe.com
Unveiling the Power of Near Infrared Fluorescence in Research
Near-infrared fluorescence imaging operates on the principle of exciting a fluorophore with NIR light (typically 650–900 nm) and detecting the longer-wavelength light it emits. truegeometry.com This technique is particularly advantageous for biological and biomedical research due to several key factors:
Deep Tissue Penetration: NIR light is less absorbed and scattered by biological tissues compared to visible light, allowing for deeper imaging into the body. frontiersin.orgresearchgate.netnih.gov
Low Autofluorescence: Biological tissues naturally emit some fluorescence (autofluorescence) when excited with light, which can interfere with the signal from the fluorescent probe. Autofluorescence is significantly lower in the NIR window, leading to a better signal-to-noise ratio. frontiersin.orgresearchgate.netnih.gov
High Sensitivity and Real-Time Imaging: NIR fluorescence imaging offers high sensitivity and the ability to visualize biological processes in real-time. nih.gov
These principles make NIR fluorescence a powerful tool for a range of applications, from observing cellular processes to guiding surgical procedures. frontiersin.orgnih.gov The development of advanced NIR fluorophores and imaging instrumentation continues to expand the capabilities of this technology. researchgate.netnih.gov
The Critical Role of Terminal Alkyne Functionalization
Design and Synthesis of this compound Core Structure
The synthesis of the this compound core is a multi-step process that involves the construction of the characteristic polymethine chain flanked by two heterocyclic systems, typically indolenine derivatives. The design strategically incorporates functional groups that dictate the dye's spectral properties, solubility, and reactivity.
The terminal alkyne group is a key feature of this compound, providing a reactive handle for covalent attachment to molecules containing an azide group via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". lumiprobe.cominterchim.fr This bioorthogonal reaction is highly specific and efficient, proceeding readily in aqueous buffer systems at physiological pH, which is ideal for modifying sensitive biomolecules. interchim.frinterchim.fr
The alkyne functionality is typically introduced by using a precursor already bearing the alkyne group. For instance, one of the indolenine heterocyclic precursors can be synthesized with a linker arm terminating in an alkyne. This alkyne-modified precursor is then condensed with a second indolenine unit and a polymethine bridge-forming reagent to assemble the final asymmetric dye structure. This synthetic strategy ensures the alkyne is positioned for subsequent conjugation without interfering with the dye's chromophore system. bohrium.com
Cyanine (B1664457) dyes, particularly the longer-wavelength Cy7 and Cy7.5, are inherently hydrophobic and prone to aggregation in aqueous solutions, which can lead to fluorescence quenching and hinder their use in biological systems. To overcome this, Sulfo-Cyanine7 dyes are functionalized with one or more sulfonate (–SO₃⁻) groups. glpbio.cominterchim.fr
Sulfonation significantly increases the hydrophilicity and water solubility of the dye. glpbio.commedchemexpress.com This allows for labeling reactions to be performed in purely aqueous buffers without the need for organic co-solvents like DMSO or DMF, which can denature proteins and other delicate biomolecules. glpbio.com The charged sulfonate groups also help to reduce the aggregation of dye molecules on the surface of heavily labeled conjugates, preserving their fluorescence properties. glpbio.com The sulfonation is typically achieved by using sulfonated starting materials, such as a sulfonated indolenine precursor, during the synthesis of the dye's core structure.
Analytical Characterization Techniques for Synthetic Products
Rigorous analytical characterization is essential to confirm the identity, purity, and structural integrity of the synthesized this compound before its use in downstream applications. A combination of chromatographic and spectrometric methods is employed for this purpose.
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound and its derivatives. nih.govacs.org The technique separates the target compound from unreacted starting materials, reaction byproducts, and other impurities. Purity is typically determined by integrating the peak area of the dye, which absorbs strongly in the NIR region (around 750 nm), and is often reported to be greater than 95% for commercial-grade products. lumiprobe.combiopioneer.com.tw Reverse-phase HPLC (RP-HPLC) is commonly used, where the separation is based on the differential partitioning of compounds between a nonpolar stationary phase and a polar mobile phase. nih.govstanford.edu
| Parameter | Typical Condition |
|---|---|
| Column | C18 Reverse-Phase (e.g., Dionex NucleoPac™ PA-100) stanford.edu |
| Mobile Phase | Gradient of Acetonitrile and an aqueous buffer (e.g., Triethylammonium acetate, TEAA) stanford.edu |
| Detection | UV-Vis Absorbance at λmax (~750 nm) or Fluorescence Detection researchgate.net |
| Purity Standard | >95% lumiprobe.combiopioneer.com.tw |
High-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight of the compound, confirming its elemental composition. acs.org HPLC is often coupled directly with mass spectrometry (HPLC-MS) to provide mass information for each peak separated by the chromatograph, confirming both the purity and identity of the target molecule in a single analysis. lumiprobe.combiopioneer.com.twlunanano.ca
Development of Diverse Sulfo-Cyanine7 Derivatives for Bioconjugation
The Sulfo-Cyanine7 scaffold is a versatile platform for creating a wide array of fluorescent probes. The alkyne derivative is specifically designed for click chemistry, but other functionalized versions of the dye are also synthesized to enable various bioconjugation strategies. lumiprobe.comaxispharm.com These derivatives allow researchers to covalently label a broad range of biomolecules for applications in fluorescence microscopy, flow cytometry, and in vivo imaging. axispharm.com
The alkyne group on this compound allows it to be efficiently conjugated to azide-modified proteins, nucleic acids, or small molecules. interchim.frnih.gov Beyond the alkyne version, other common reactive derivatives of the Sulfo-Cyanine7 core include:
NHS esters (N-Hydroxysuccinimidyl esters): These are amine-reactive derivatives used to label primary amines, such as the ε-amino group of lysine (B10760008) residues in proteins.
Carboxylic acids: These can be activated (e.g., with EDC) to couple with primary amines or used for other forms of chemical ligation. nih.gov
Amines: These derivatives can be coupled to carboxylic acids or aldehydes on target molecules. lumiprobe.comlunanano.ca
Maleimides: These are thiol-reactive derivatives that specifically label cysteine residues in proteins and peptides.
| Derivative | Reactive Group | Target Functional Group on Biomolecule |
|---|---|---|
| This compound | Alkyne | Azide (via Click Chemistry) lumiprobe.com |
| Sulfo-Cyanine7 NHS ester | N-Hydroxysuccinimide Ester | Primary Amine (e.g., Lysine) |
| Sulfo-Cyanine7 Carboxylic Acid | Carboxyl | Primary Amine (after activation) nih.gov |
| Sulfo-Cyanine7 Amine | Amine | Carboxylic Acid, Aldehyde lumiprobe.com |
| Sulfo-Cyanine7 Maleimide (B117702) | Maleimide | Thiol (e.g., Cysteine) |
This modular approach to derivatization makes the Sulfo-Cyanine7 fluorophore a powerful and adaptable tool for modern biological research.
Precursor Synthesis of Azide-Modified Cyanine Dyes
While this compound is designed for click chemistry reactions, the synthesis of its reaction partner, the azide-modified cyanine dye, is a critical and related process. soton.ac.uk The synthesis of azide-functionalized cyanine dyes enables their use in copper-catalyzed or strain-promoted azide-alkyne cycloaddition (click chemistry) reactions, which are widely used for biomolecule labeling. soton.ac.ukrsc.org
A common strategy involves the conversion of a cyanine dye bearing a carboxylic acid group into an activated ester, such as an N-hydroxysuccinimide (NHS) ester. rsc.org This amine-reactive intermediate can then be coupled with a linker molecule that contains both an amine and an azide group. For example, a cyanine NHS ester can be smoothly acylated with 3-azidopropane-1-amine to introduce the terminal azide functionality. rsc.org This method provides a straightforward and efficient way to produce "clickable" cyanine dyes ready for conjugation with alkyne-modified targets. rsc.org The modular nature of this approach allows for the introduction of the azide group in the final synthesis step, which can help prevent the degradation of the functional group during the core dye synthesis. acs.org
Preparation of Amine-Reactive (e.g., NHS Ester) and Thiol-Reactive (e.g., Maleimide) Derivatives
Amine-Reactive NHS Esters
The most common amine-reactive derivative of Sulfo-Cyanine7 is the N-hydroxysuccinimide (NHS) ester. medchemexpress.comglpbio.com This derivative is designed for the efficient covalent labeling of primary amine groups, such as those found in lysine residues of proteins. medchemexpress.com The synthesis of Sulfo-Cyanine7 NHS ester begins with its carboxylic acid precursor. nih.gov The carboxylic acid group is activated in situ using a coupling agent, most commonly a carbodiimide (B86325) like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of N-hydroxysuccinimide (NHS). Another activating agent that can be used is 1-[3-(Dimethylamino)propyl]-3-ethylcarbodiimide hydrochloride (EDC*HCl) with N-hydroxybenzotriazole (HOBt). acs.org The reaction is typically performed in an anhydrous organic solvent such as dimethylformamide (DMF). nih.gov The resulting Sulfo-Cyanine7 NHS ester forms stable amide bonds with primary amines under mild conditions, usually in aqueous buffers at a pH of 7-8.
Thiol-Reactive Maleimide Derivatives
For targeting sulfhydryl (thiol) groups, such as those in cysteine residues, Sulfo-Cyanine7 can be functionalized with a maleimide group. lumiprobe.com Maleimide-bearing probes are widely used for the site-selective modification of thiols in biomolecules like peptides and antibodies. nih.govmedchemexpress.com The maleimide group reacts specifically with thiols under mild conditions (pH 6.5-7.5) to form a stable thioether linkage. medchemexpress.com
The synthesis of a Sulfo-Cyanine7 maleimide derivative often involves the use of a heterobifunctional crosslinker. For instance, a Sulfo-Cyanine7 dye containing a free amine group can be reacted with a maleimide-NHS ester crosslinker, such as succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), to introduce the thiol-reactive maleimide moiety. google.com This creates a versatile reagent capable of conjugating the near-infrared fluorescent properties of Sulfo-Cyanine7 to thiol-containing molecules. lumiprobe.comlumiprobe.com
Functionalization with Carboxylic Acid and Amine Linkers
Carboxylic Acid Functionalization
The introduction of a carboxylic acid functional group is a fundamental step in creating versatile cyanine dye derivatives. Sulfo-Cyanine7 carboxylic acid is itself a useful water-soluble near-infrared dye, but more importantly, it serves as the primary precursor for producing amine-reactive NHS esters. antibodies.comacs.orginterchim.fr The synthesis can be designed to place the carboxylic acid on one side of the dye molecule, which minimizes steric hindrance and preserves other sites for potential modifications. This is often achieved by using a quaternizing agent that already contains a carboxylic acid, such as 6-bromohexanoic acid, to alkylate an indolenine precursor before the final condensation step that forms the cyanine core. The resulting Sulfo-Cyanine7 carboxylic acid is highly soluble in water and organic solvents like DMF and DMSO. antibodies.com
Amine Linker Functionalization
Sulfo-Cyanine7 can also be synthesized with a terminal primary amine group, creating Sulfo-Cyanine7 amine. lumiprobe.combroadpharm.com This derivative is a water-soluble, near-infrared dye that contains a linker arm between the fluorophore and the aliphatic amine. lumiprobe.com The free amine group is nucleophilic and can be conjugated with a variety of electrophilic reagents, such as activated esters (e.g., NHS esters) or epoxides, making it a versatile building block for more complex probes. broadpharm.com It is also suitable for labeling via enzymatic transamination reactions. lumiprobe.com
Data Tables
Table 1: Physicochemical Properties of Sulfo-Cyanine7 Derivatives
| Derivative | Molecular Formula | Molecular Weight ( g/mol ) | Excitation Max (nm) | Emission Max (nm) | Solubility | Reference(s) |
|---|---|---|---|---|---|---|
| This compound | C40H46N3KO7S2 | Not specified | ~750 | ~775 | Good in DMF, DMSO; significant in water | interchim.frsapphirebioscience.com |
| Sulfo-Cyanine7 NHS ester | C41H46N3NaO10S2 | 828 | 740 | 773 | Water, DMSO, DMF, DCM | broadpharm.com |
| Sulfo-Cyanine7 maleimide | Not specified | Not specified | ~750 | ~773 | Good in water, DMF, DMSO | lumiprobe.com |
| Sulfo-Cyanine7 carboxylic acid | C37H43N2KO8S2 | 746.97 | 750 | 773 | Water, DMF, DMSO | antibodies.com |
Table 2: Compound Names Mentioned in This Article
| Compound Name | Abbreviation / Synonym |
|---|---|
| This compound | sulfo-Cy7 alkyne |
| Sulfo-Cyanine7 NHS ester | Sulfo-Cyanine7 succinimidyl ester |
| Sulfo-Cyanine7 maleimide | Cy7 maleimide analog |
| Sulfo-Cyanine7 carboxylic acid | Sulfo-Cy7 acid |
| Sulfo-Cyanine7 amine | sulfo-Cy7 amine |
| N-hydroxysuccinimide | NHS |
| 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC |
| N,N'-Diisopropylethylamine | DIPEA |
| N-hydroxybenzotriazole | HOBt |
| Dimethylformamide | DMF |
| 3-azidopropane-1-amine | - |
Rational Design for Optimized Fluorescence Performance
The design of fluorescent dyes for NIR applications requires careful consideration of factors that influence their brightness and stability. For cyanine dyes like Sulfo-Cyanine7, specific molecular modifications can lead to substantial improvements in their performance.
Strategies for Enhancing Fluorescence Quantum Yield in the Near-Infrared Spectrum
The fluorescence quantum yield (QY), a measure of the efficiency of photon emission after absorption, is a critical parameter for fluorescent probes. In the NIR region, many dyes suffer from low QY due to the small energy gap between the ground and excited states, which promotes non-radiative decay pathways. nih.govfrontiersin.org Several strategies have been developed to counteract this and enhance the QY of cyanine dyes:
Structural Rigidification: The flexibility of the polymethine chain in cyanine dyes can lead to intramolecular rotations and vibrations, which dissipate the excitation energy as heat rather than light. nih.govfrontiersin.org Introducing rigidifying elements, such as a cyclohexene (B86901) group within the polymethine chain, can restrict these motions and thereby increase the fluorescence quantum yield. nih.govfrontiersin.org For instance, the rigid structure of Sulfo-Cyanine7.5, a related dye, contributes to its improved quantum yield compared to the more flexible Indocyanine Green (ICG). lumiprobe.com
Supramolecular Assembly: The formation of complexes between cyanine dyes and proteins, such as serum albumin, can significantly enhance fluorescence. The hydrophobic pockets of the protein can encapsulate the dye, restricting its intramolecular rotation and shielding it from quenchers in the surrounding environment. rsc.orgresearchgate.net This strategy not only increases brightness but can also improve the dye's biocompatibility and circulation time in vivo.
Modulation of the Electronic Environment: The introduction of specific substituents can alter the electronic properties of the dye and reduce non-radiative decay. Choosing substituents with fewer vibrational modes can minimize energy loss through vibrations. nih.govfrontiersin.org Additionally, the introduction of sulfonate groups, as in this compound, enhances water solubility and performance in aqueous assays. axispharm.com
Photostability Enhancement Mechanisms of Sulfo-Cyanine7 Derivatives
Photostability, the ability of a fluorophore to resist photochemical degradation upon exposure to light, is crucial for long-term imaging experiments. Cyanine dyes are susceptible to photobleaching, primarily through reactions with singlet oxygen. Several mechanisms are employed to enhance their photostability:
Covalent Linkage of Stabilizing Agents: The direct conjugation of photostabilizing agents, such as cyclooctatetraene (B1213319) (COT), 4-nitrobenzyl alcohol (NBA), or Trolox (a water-soluble vitamin E analog), to the cyanine fluorophore has been shown to dramatically increase its photostability. nih.gov These agents act as triplet state quenchers, preventing the formation of reactive oxygen species that lead to dye degradation.
Structural Modifications: Similar to strategies for enhancing quantum yield, structural modifications that increase the rigidity of the dye can also improve its photostability. For example, adding a cyclohexene group to the polymethine chain of a NIR-II dye, FD-1080, was found to effectively increase its stability. nih.govfrontiersin.org
Expansion of the π-Conjugated System: While traditional cyanine dyes can be prone to photobleaching, novel designs that expand the π-conjugated system while maintaining a rigid and planar structure have led to dyes with superior photostability. rsc.org
Spectroscopic Characterization Methodologies
A thorough understanding of the photophysical properties of this compound and its conjugates relies on a suite of advanced spectroscopic techniques.
Advanced Absorption and Emission Spectroscopy Studies
Absorption and emission spectroscopy provide fundamental information about a fluorophore's electronic transitions. For this compound, the typical absorption maximum is around 750 nm, with an emission maximum at approximately 773 nm. axispharm.comlumiprobe.com This results in a Stokes shift—the difference between the absorption and emission maxima—of about 23 nm. axispharm.com
Table 1: Spectroscopic Properties of this compound
| Property | Value | Reference |
| Excitation/Absorption Maximum (λ_abs) | ~750 nm | axispharm.comlumiprobe.com |
| Emission Maximum (λ_em) | ~773 nm | axispharm.comlumiprobe.com |
| Stokes Shift | ~23 nm | axispharm.com |
| Molar Extinction Coefficient (ε) | 240,600 L⋅mol⁻¹⋅cm⁻¹ | lumiprobe.com |
| Fluorescence Quantum Yield (Φ_F) | 0.24 | lumiprobe.com |
Advanced studies often involve examining how the absorption and emission spectra are influenced by the local environment, such as solvent polarity, pH, and binding to biomolecules. These studies can reveal insights into dye-molecule interactions and the mechanisms of fluorescence enhancement or quenching.
Fluorescence Lifetime Measurements and Their Mechanistic Implications
Fluorescence lifetime is the average time a molecule remains in its excited state before returning to the ground state. It is an intrinsic property of a fluorophore and is largely independent of its concentration and fluorescence intensity. nih.gov This makes lifetime measurements a powerful tool for probing the molecular environment and interactions.
The fluorescence lifetime (τ) is inversely proportional to the sum of the rates of all decay processes, both radiative (fluorescence) and non-radiative:
τ = 1 / (k_r + k_nr)
where k_r is the rate of radiative decay and k_nr is the rate of non-radiative decay.
Changes in the fluorescence lifetime can indicate alterations in the non-radiative decay pathways. For instance, an increase in fluorescence lifetime upon binding to a protein suggests that the protein environment is restricting non-radiative decay processes like intramolecular rotations. rsc.org Fluorescence lifetime imaging microscopy (FLIM) can be used to map these changes spatially, providing valuable information in cellular and tissue imaging.
Photophysical Mechanisms and Dye Performance in Research Applications
The photophysical properties of this compound directly impact its performance in various research applications:
In Vivo Imaging: The NIR absorption and emission of this compound allow for deep tissue penetration with minimal background autofluorescence, making it ideal for in vivo imaging. axispharm.com Its high quantum yield and photostability enable long-term and high-contrast imaging. nih.gov
Fluorescence Microscopy: In fluorescence microscopy, the bright and stable fluorescence of Sulfo-Cyanine7 conjugates allows for high-resolution imaging of cellular structures and dynamics. axispharm.com
Flow Cytometry: The distinct spectral properties of Sulfo-Cyanine7 provide a clear signal for precise cell sorting and analysis in flow cytometry. axispharm.com
Bioconjugation and Molecular Probes: The alkyne group facilitates the covalent labeling of proteins, antibodies, and nucleic acids. axispharm.com The resulting bioconjugates can be used as highly specific probes in various bioanalytical assays to study molecular interactions. nih.gov The water-solubility imparted by the sulfonate groups is particularly advantageous for these applications in aqueous biological environments. axispharm.commedchemexpress.cominvivochem.com
The rational design and detailed spectroscopic characterization of this compound and its derivatives continue to be an active area of research, driving the development of increasingly sophisticated tools for biological and biomedical research.
Excited State Dynamics and Non-Radiative Decay Pathways
Upon absorption of light, this compound is promoted to an excited electronic state. The subsequent return to the ground state can occur through the emission of a photon (fluorescence) or through non-radiative pathways, which dissipate the energy as heat. The efficiency of fluorescence is determined by the competition between these radiative and non-radiative decay routes.
For cyanine dyes, a primary non-radiative decay pathway is photoisomerization , a process involving the twisting of the polymethine chain in the excited state. This torsional motion leads to the formation of a non-emissive, transient "dark state" before the molecule returns to its initial configuration. nih.gov The flexibility of the polymethine chain is a key factor influencing the rate of this non-radiative decay. In a related compound, sulfo-Cyanine7.5 alkyne, a rigidized trimethylene chain is introduced to improve the quantum yield, underscoring the importance of structural rigidity in minimizing non-radiative decay.
The environment surrounding the dye molecule also plays a critical role in its excited-state dynamics. Studies on other cyanine dyes, such as Cy3, have shown that conjugation to biomolecules like DNA can significantly alter their photophysical properties. For instance, the fluorescence lifetime of Cy3 becomes multiexponential upon conjugation to DNA, with a notable increase in the average lifetime compared to the free dye in solution. This is attributed to the restriction of the dye's rotational freedom and an increase in the activation energy for photoisomerization when bound to DNA. While specific data for this compound is not yet available, similar effects of the local environment on its excited-state lifetime and quantum yield are anticipated.
Table 1: Photophysical Properties of a Representative Cyanine7 Dye
| Property | Value |
|---|---|
| Absorption Maximum (λabs) | ~750 nm axispharm.com |
| Emission Maximum (λem) | ~773 nm axispharm.com |
| Stokes Shift | ~23 nm axispharm.com |
| Molar Extinction Coefficient (ε) | ~240,600 L·mol⁻¹·cm⁻¹ |
Note: The data in this table is for a closely related Sulfo-Cyanine7 dye and serves as a representative example. The exact values for this compound may vary.
Photoswitching and Phototunability in Single-Molecule Studies
The ability to control the fluorescence of a molecule with light, known as photoswitching , is a highly desirable property for super-resolution microscopy and other advanced imaging techniques. Cyanine dyes, including those in the Cyanine7 family, can exhibit reversible photoswitching between a fluorescent "on" state and a non-fluorescent "dark" state.
The mechanism of this photoswitching often involves the presence of a thiol-containing compound, such as β-mercaptoethanol (BME). Upon illumination with a specific wavelength of light (typically red for Cy5), the cyanine dye reacts with the thiol to form a non-fluorescent adduct. nih.govresearchgate.net This process effectively switches the molecule to a dark state. The fluorescent state can then be regenerated by irradiation with a different wavelength, often in the UV or violet range. nih.gov Mass spectrometry studies have confirmed that the dark state is a thiol-cyanine adduct where the thiol has covalently attached to the polymethine bridge, disrupting the conjugated π-electron system responsible for fluorescence. nih.gov
The rate of switching to the dark state is dependent on the concentration of the deprotonated thiol and the pH of the solution, indicating the formation of an encounter complex between the dye and the ionized thiol before their conjugation. nih.gov It has been noted that cyanine dyes with shorter polymethine bridges, like Cy3, are less prone to this type of photoswitching, suggesting that the longer, more flexible chain of Cyanine7 is more susceptible to this reaction. acs.org
In addition to photoswitching, phototunability , the ability to alter the emission wavelength of a fluorophore, has also been observed in cyanine dyes. For instance, research has shown that under certain photoexcitation conditions, Cy5 can be photoconverted into a blue-shifted product, Cy3. researchgate.net This transformation involves the oxidative cleavage of the polymethine chain by singlet oxygen, followed by a series of bond cleavage and reconstitution events that result in a shortened polymethine chain. researchgate.net This phenomenon highlights a potential for spectral crosstalk in multicolor imaging experiments and underscores the importance of understanding the full photochemical reactivity of these dyes.
While these studies on related cyanine dyes provide a strong framework for understanding the potential behavior of this compound, dedicated single-molecule studies on this specific compound are needed to fully elucidate its photoswitching and phototunability characteristics and to optimize its use in demanding applications.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Sulfo-Cyanine7.5 alkyne |
| Cy3 (Cyanine3) |
| 3,3'-diethylthiacyanine (THIA) |
| Cy5 (Cyanine5) |
Bioorthogonal Bioconjugation Strategies Utilizing Sulfo Cyanine7 Alkyne
Copper-Catalyzed Azide (B81097)–Alkyne Cycloaddition (CuAAC) in Sulfo-Cyanine7 Alkyne Labeling
The CuAAC reaction is a highly efficient method for ligating alkynes and azides, forming a stable triazole linkage. interchim.frnih.gov The reaction is catalyzed by copper(I), which is typically generated in situ from a copper(II) salt like copper(II) sulfate (B86663) (CuSO₄) using a reducing agent such as sodium ascorbate. nih.govlumiprobe.com Due to its high reliability and specificity, CuAAC is a favored method for labeling biomolecules with this compound. interchim.fr
The kinetics of CuAAC reactions are critical for their successful application in biological systems. The reaction is known for its high efficiency and favorable kinetics in aqueous buffers. interchim.fr The water-solubility of this compound further enhances its utility in these environments. medchemexpress.comlumiprobe.com However, the presence of biological components can influence reaction efficiency. For instance, the labeling of glycoproteins in cell lysates is a common application where reaction conditions must be optimized to ensure efficient conjugation amidst a complex mixture of proteins and other biomolecules. nih.gov The rate of product formation can be monitored in real-time using pro-fluorogenic dyes like 3-azido-7-hydroxycoumarin, which becomes highly fluorescent upon conjugation to an alkyne, providing a convenient method to assess reaction progress. interchim.fr
A significant challenge in applying CuAAC in living systems is the cytotoxicity associated with free copper ions. nih.govacs.org To mitigate this, various ligand scaffolds have been developed to stabilize the copper(I) catalyst, enhance reaction rates, and reduce cellular toxicity. Tris(triazolylmethyl)amine-based ligands are a prominent class of accelerating ligands. nih.gov
One such ligand, tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA), is water-soluble and has been shown to accelerate the CuAAC reaction while protecting biomolecules from oxidative damage by reactive oxygen species that can be generated under catalytic conditions. lumiprobe.comnih.gov The use of THPTA in a 5:1 molar ratio with CuSO₄ is a common starting point for optimizing cell-surface labeling. nih.gov Further advancements have led to the development of sulfated ligands like BTTPS, which exhibit faster kinetics in vitro. nih.gov While BTTPS may show slightly lower labeling efficiency with highly negatively charged biomolecules due to electrostatic repulsion, its reduced cellular internalization makes it a superior choice for live cell labeling applications. nih.gov
| Catalyst System Component | Function | Typical Concentration |
| Copper Source | Provides the catalytic copper(I) ions. | 50 µM |
| Reducing Agent | Reduces Cu(II) to the active Cu(I) state. | 2.5 mM |
| Ligand | Stabilizes Cu(I), accelerates the reaction, and reduces toxicity. | 250 µM |
| Aminoguanidine | Prevents side reactions with certain amino acid residues. | 1 mM |
This table presents a typical set of optimized conditions for cell-surface labeling using a CuAAC reaction. nih.gov
Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) with this compound
SPAAC offers a copper-free alternative to CuAAC, which is particularly advantageous for in vivo and live-cell imaging where copper toxicity is a concern. interchim.frbiochempeg.com This reaction relies on the use of a strained cyclooctyne (B158145) that reacts spontaneously with an azide without the need for a catalyst. biochempeg.com
The reactivity of SPAAC is largely dictated by the structure of the cyclooctyne. Significant research has focused on designing cyclooctynes with increased ring strain to enhance reaction kinetics. Derivatives of dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN) are common choices for SPAAC reagents. medchemexpress.com More recent developments include strained alkyne-containing cycloparaphenylenes, which combine the reactivity of cyclooctynes with the unique electronic properties of carbon nanomaterials. rsc.org The design of these molecules can be fine-tuned by introducing electron-withdrawing groups or altering the linkage chemistry to further increase strain and, consequently, the rate of cycloaddition. rsc.org
The choice between CuAAC and SPAAC depends on the specific experimental context. A comparative proteomic study on O-GlcNAcylated proteins revealed that CuAAC with a biotin-alkyne probe resulted in the identification of a greater number of proteins compared to SPAAC with a biotin-DBCO probe. nih.govnih.gov This suggests that for in vitro applications where higher labeling efficiency is paramount, CuAAC may be the more powerful method. nih.govnih.gov
However, the primary advantage of SPAAC is its biocompatibility due to the absence of a cytotoxic copper catalyst, making it the preferred method for labeling in living organisms. interchim.frbiochempeg.com The kinetics of SPAAC are generally slower than ligand-accelerated CuAAC, which can be a limitation for certain applications requiring rapid labeling. nih.gov
| Feature | CuAAC | SPAAC |
| Catalyst | Copper(I) | None (strain-promoted) |
| Toxicity | Potential cytotoxicity from copper | Generally non-toxic and biocompatible |
| Reaction Rate | Can be very fast with accelerating ligands | Generally slower than catalyzed reactions |
| Use in Living Systems | Challenging due to copper toxicity | Well-suited for in vivo and live-cell labeling |
| Labeling Efficiency | Often higher in in vitro settings nih.govnih.gov | May be lower than CuAAC in some contexts |
This table provides a comparative overview of CuAAC and SPAAC for bioconjugation.
Site-Specific Labeling Approaches for Biomolecules
A key advantage of using bioorthogonal chemistry is the ability to achieve site-specific labeling of biomolecules. This is typically accomplished by introducing an azide or alkyne group at a specific location within a protein or other biomolecule through genetic or enzymatic methods. For example, unnatural amino acids containing azide or alkyne functionalities can be incorporated into proteins during synthesis. interchim.fr Subsequently, this compound can be "clicked" onto the azide-modified protein, resulting in a fluorescently labeled protein with the probe attached at a precise location. This approach has been utilized for the state-selective metabolic labeling of cellular proteins. interchim.fr Another strategy involves the enzymatic ligation of azide-containing tags to proteins, which can then be labeled with this compound via SPAAC. interchim.fr These methods provide powerful tools for studying the function and dynamics of specific proteins within their native cellular environment.
Covalent Conjugation to Proteins and Antibodies
The specific and efficient labeling of proteins and antibodies is critical for a multitude of applications, including immunoassays, fluorescence microscopy, and in vivo imaging. axispharm.com this compound provides a robust method for this purpose through bioorthogonal click chemistry. uni-saarland.de The process involves two main steps: first, the target protein or antibody is functionalized with an azide group. This can be achieved by reacting primary amines (like the side chain of lysine (B10760008) residues) on the protein with an NHS-ester carrying an azide group (e.g., Azido-PEG4-NHS Ester). chemrxiv.org
Once the biomolecule is "azide-modified," it can be selectively reacted with this compound. lumiprobe.com The copper(I)-catalyzed reaction forms a stable triazole linkage, covalently attaching the fluorescent dye to the protein. broadpharm.com This method's high specificity prevents the non-specific binding that can occur with traditional amine-reactive dyes. glpbio.com Research has demonstrated the power of click chemistry for antibody functionalization, for instance, in creating antibody-drug conjugates or imaging agents. medchemexpress.comresearchgate.net In one such study, the antibody Cetuximab was modified with a clickable group to allow for covalent attachment of other molecules, showcasing the strategy's utility in targeted applications. chemrxiv.orgresearchgate.net This bioorthogonal approach ensures that the dye is attached with precise control, minimizing disruption to the protein's native structure and function. acs.org
Table 1: Key Properties of Sulfo-Cyanine7 for Protein Conjugation.
Efficient Labeling of Nucleic Acids (DNA and RNA) for Molecular Tracking
Cyanine (B1664457) dyes have become widely used for labeling nucleic acids due to their bright fluorescence and low non-specific binding properties. glpbio.com this compound is particularly well-suited for this application, enabling the tracking of DNA and RNA in various molecular biology assays. The strategy again relies on the CuAAC reaction. To label nucleic acids, a precursor nucleoside triphosphate modified with an azide group (e.g., an azido-dUTP) is incorporated into the DNA or RNA strand.
This incorporation can be accomplished through enzymatic methods such as:
Polymerase Chain Reaction (PCR)
Reverse Transcription
Nick Translation
3'-end terminal transferase tailing
Once the azide-functionalized nucleic acid is synthesized, it can be purified and then reacted with this compound in the presence of a copper catalyst. This results in the efficient and covalent attachment of the NIR dye. The resulting fluorescently labeled DNA or RNA can be used as a probe in fluorescence in situ hybridization (FISH), microarray analyses, or for tracking nucleic acid dynamics within cells.
Table 2: General Workflow for Labeling Nucleic Acids with this compound.
Application in Lipid and Carbohydrate Functionalization
The bioorthogonal conjugation strategy employing this compound extends to the study of other major classes of biomolecules, including lipids and carbohydrates. Functionalizing these molecules allows for the investigation of their roles in metabolic pathways, cell signaling, and the formation of cellular structures like membranes and the glycocalyx.
The most common method for preparing lipids and carbohydrates for click chemistry is through metabolic labeling. In this approach, cells are cultured in media supplemented with a precursor molecule that has been modified with an azide group.
For carbohydrates: An azido-sugar (e.g., a derivative of mannosamine, galactose, or glucose) is fed to cells and is processed by the cellular machinery, becoming incorporated into glycoproteins and other glycoconjugates.
For lipids: An azido-fatty acid is supplied to cells and becomes incorporated into various lipid species, including phospholipids (B1166683) and triglycerides.
After a period of incubation, the azide-tagged lipids or carbohydrates are present in their native cellular environment. The cells can then be fixed and permeabilized, followed by the addition of this compound and the CuAAC reaction components. This "clicks" the NIR dye onto the metabolically incorporated molecules, enabling their visualization and tracking via fluorescence microscopy. This technique has been instrumental in studying the synthesis, trafficking, and localization of these biomolecules in living systems. The principle has been applied to engineer the surface of nanoparticles with targeting ligands, highlighting the versatility of functionalizing complex biological structures. ethz.ch
Table 3: Metabolic Labeling and Functionalization of Lipids and Carbohydrates.
Compound Reference Table
Table 4: List of Compounds Mentioned in the Article.
Applications of Sulfo Cyanine7 Alkyne in Academic Research and Probe Development
Integration into Material Science and Nanotechnology Research
The covalent attachment of functional dyes to substrates is a cornerstone of modern material science. The alkyne group on Sulfo-Cyanine7 facilitates its stable incorporation into various materials through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction. thno.org This allows for the creation of novel materials with precisely engineered optical properties.
Functionalization of Nanoparticles and Mesoporous Silica (B1680970) Structures
The surface functionalization of nanoparticles with fluorescent dyes is critical for their use in bioimaging and sensing. Sulfo-Cyanine7 alkyne is an ideal candidate for this purpose due to its NIR fluorescence, which allows for deep tissue imaging with minimal background autofluorescence, and its high aqueous solubility. mdpi.com Researchers have established that click chemistry is a superior method for functionalizing various nanoparticles, including those made of silica and gold. thno.orgnih.gov
Specifically, mesoporous silica nanoparticles (MSNs) can be engineered to have azide (B81097) groups on their surface. mdpi.comrsc.org These azide-modified MSNs can then be readily conjugated with the alkyne group of Sulfo-Cyanine7. mdpi.com This process creates a stable, covalent triazole linkage, permanently tethering the dye to the nanoparticle. mdpi.com The resulting fluorescent MSNs can serve as robust probes for bioimaging, taking advantage of the nanoparticle's high surface area for potential drug loading while using the dye's fluorescence for tracking. uni-muenchen.denih.gov This methodology has been shown to be a versatile way to create multifunctional nanoprobes for theranostic applications. thno.org
| Parameter | Description | Finding |
| Functionalization Method | Primary chemical reaction used for attachment. | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry". thno.org |
| Substrates | Nanomaterials that can be functionalized. | Gold Nanoparticles, Mesoporous Silica Nanoparticles (MSNs). thno.orgmdpi.com |
| Key Feature | Advantage of the functionalization. | Creates a stable covalent bond, allowing for robust labeling of nanoparticles for bioimaging. mdpi.comnih.gov |
| Application | Primary use of functionalized nanoparticles. | Bioimaging and development of theranostic platforms. nih.gov |
Development of Photoresponsive Smart Surfaces and Biomaterials
A "smart" material is one that responds to an external stimulus with a change in its properties. This compound can be used to create photoresponsive surfaces and biomaterials that react to light. Cyanine (B1664457) dyes, in general, can convert NIR light into heat, a principle used in photothermal therapy. nih.gov Furthermore, the fluorescence of some cyanine derivatives can be sensitive to environmental factors like pH. genscript.com
By using the alkyne handle to covalently attach Sulfo-Cyanine7 to a surface or a polymer backbone via click chemistry, researchers can fabricate materials with built-in optical responsiveness. nih.gov For example, a surface coated with Sulfo-Cyanine7 could generate localized heat upon irradiation with a specific NIR wavelength. Such materials could find use in applications requiring light-activated control, such as on-demand drug release from a polymer hydrogel or in creating light-sensitive cell culture substrates.
Investigating Biomolecular Interactions and Dynamics
Understanding the dynamic nature of proteins and nucleic acids is fundamental to biology. This compound provides a powerful label for observing these molecules in action at the single-molecule level. Its brightness and high photostability are critical for these demanding applications. lumiprobe.com
Single-Molecule Fluorescence Spectroscopy for Conformational Dynamics
Single-molecule fluorescence spectroscopy (SMFS) allows researchers to observe the conformational changes of individual biomolecules in real time. The success of these experiments hinges on the quality of the fluorescent probes used. The probe must be bright enough to be detected, stable enough to be observed for long periods before photobleaching, and attached specifically to a site of interest.
This compound excels in this role. Its rigidized chemical structure enhances its quantum yield and photostability compared to more flexible cyanine dyes. lumiprobe.com Its alkyne group allows for precise, site-specific labeling of a biomolecule (e.g., a protein or DNA strand that has been modified to contain an azide group). By tracking the fluorescence of a single Sulfo-Cyanine7 molecule attached to a protein, researchers can gain insights into processes like protein folding and enzyme catalysis, observing transient intermediate states that are invisible to traditional ensemble measurements. nih.gov
Förster Resonance Energy Transfer (FRET) Pair Development and Applications
Förster Resonance Energy Transfer (FRET) is a phenomenon that occurs between two fluorescent dyes—a donor and an acceptor—when they are in close proximity (typically 1-10 nm). The efficiency of this energy transfer is exquisitely sensitive to the distance between the dyes, making FRET a "spectroscopic ruler" for measuring molecular distances.
This compound is an excellent FRET acceptor due to its strong absorption in the far-red region of the spectrum. It can be paired with a donor dye that emits light at a wavelength that Sulfo-Cyanine7 absorbs. A common strategy is to use a donor from the Cyanine family, such as Cyanine5 (Cy5). lumiprobe.com To build a FRET probe, a biomolecule can be labeled at one site with an azide-modified donor dye (e.g., Cy5 azide) and at a second site with this compound. The two are then joined using click chemistry. When the donor is excited, a portion of its energy is transferred to the acceptor, which then emits light. By measuring the relative fluorescence intensities of the donor and acceptor, the distance between them can be calculated. This technique is widely used to study dynamic events like protein-protein interactions, DNA hybridization, and enzyme conformational changes. medchemexpress.com
| Property | Value/Description | Significance in FRET |
| Role | Acceptor | Accepts energy from a suitable donor dye (e.g., Cy5, Cy5.5). lumiprobe.cominterchim.fr |
| Excitation (max) | ~750 nm | Must overlap with the emission spectrum of the donor dye. |
| Emission (max) | ~773 nm | The detected signal that indicates energy transfer has occurred. genscript.com |
| Quantum Yield | High (improved over ICG) | A higher quantum yield contributes to a brighter, more easily detectable signal. interchim.fr |
| Attachment Chemistry | Alkyne group | Enables precise, covalent attachment via click chemistry for accurate distance measurements. |
Challenges and Future Directions in Sulfo Cyanine7 Alkyne Research
Optimization of Bioconjugate Properties for Enhanced Research Performance
The performance of Sulfo-Cyanine7 alkyne bioconjugates is critically dependent on their physicochemical properties, including their solubility, stability, and propensity for non-specific interactions. Optimizing these characteristics is a primary focus for enhancing their efficacy in complex biological systems.
Strategies to Address Non-Specific Binding and Improve Hydrophilicity
A significant challenge in the use of fluorescent probes is non-specific binding, which can lead to high background signals and obscure specific interactions. The inherent hydrophobicity of the cyanine (B1664457) backbone can contribute to this issue.
Hydrophilicity: The introduction of sulfonate groups to the cyanine core, as in Sulfo-Cyanine7, is a primary strategy to increase water solubility and reduce aggregation. This modification helps to minimize non-specific interactions driven by hydrophobicity. Further enhancements can be achieved by incorporating hydrophilic linkers, such as polyethylene (B3416737) glycol (PEG), between the dye and the biomolecule, which can also improve solubility and in vivo pharmacokinetics.
Blocking Agents: In application, non-specific binding to biological surfaces, such as tissues or cells, can be mitigated by using blocking agents. These agents, which can include normal serum or proteins like bovine serum albumin (BSA), bind to non-target sites, thereby preventing the fluorescent conjugate from adhering indiscriminately.
Buffer Optimization: The composition of the buffer used during labeling and imaging can also influence non-specific binding. For instance, avoiding amine-containing buffers like Tris-HCl during conjugation with NHS esters is critical, and maintaining low salt concentrations can help minimize non-specific electrostatic interactions.
Enhancing Stability in Complex Biological Environments (In Vitro and Ex Vivo)
The stability of this compound and its conjugates is paramount for reliable and reproducible results, particularly in long-term imaging studies or within the harsh environment of biological systems.
Photostability: While Sulfo-Cyanine7 is known for its relatively high photostability compared to other cyanine dyes, photobleaching can still occur under intense or prolonged light exposure. Research has shown that the structural rigidity of the dye is a key factor; for example, a rigidized trimethylene chain can improve the quantum yield and stability. The local chemical environment also plays a role, and the addition of antioxidants like ascorbic acid to imaging buffers has been shown to reduce photobleaching.
Chemical and Biological Stability: The heptamethine chain of cyanine dyes can be susceptible to degradation by reactive oxygen species in biological environments. The stability of bioconjugates also depends on the linker used. For example, studies on dual-modality probes have demonstrated high stability in mouse serum over several hours, which is crucial for in vivo applications.
Radiostability: For dual-modal imaging applications that combine fluorescence with radionuclide-based techniques (e.g., PET), the stability of the dye in the presence of radiation is a concern. Studies have shown that cyanine dyes are susceptible to "radiobleaching," a radiation-induced degradation. This effect is dependent on the type and activity of the radionuclide. The use of radioprotectants, such as ascorbic acid, has proven effective in mitigating this degradation and preserving fluorescence.
Advancements in Multimodal and Dual-Modal Probe Design Incorporating this compound
The integration of this compound into multimodal imaging probes, which combine two or more imaging modalities, is a rapidly advancing field. Dual-modal probes, commonly pairing positron emission tomography (PET) or single-photon emission computed tomography (SPECT) with near-infrared fluorescence (NIRF) imaging, offer complementary information, combining the high sensitivity and deep tissue penetration of nuclear imaging with the high resolution of optical imaging.
Q & A
Q. What are the standard protocols for conjugating Sulfo-Cyanine7 alkyne to biomolecules (e.g., proteins, antibodies) in vitro?
Methodological Answer: Conjugation typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). For CuAAC:
- Optimize molar ratios (e.g., 1:3 dye-to-biomolecule ratio) to balance labeling efficiency and aggregation risks .
- Use ascorbate as a reducing agent to maintain Cu(I) reactivity, and include a copper-chelating ligand (e.g., THPTA) to minimize protein oxidation .
- Validate conjugation via UV-Vis spectroscopy (peak at ~750 nm for Cy7) and SDS-PAGE with fluorescence imaging .
Q. How does the aqueous solubility of this compound influence its application in live-cell imaging?
Methodological Answer: The sulfonate groups enhance water solubility, reducing aggregation in physiological buffers. However:
- Test solubility thresholds using dynamic light scattering (DLS) to detect nanoparticle formation at high concentrations (>50 µM) .
- For live-cell imaging, pre-dissolve the dye in DMSO (≤5% v/v final concentration) to avoid cytotoxicity, and confirm intracellular distribution via confocal microscopy with organelle-specific counterstains .
Q. What are the key spectral properties of this compound, and how do they compare to other near-infrared (NIR) dyes?
Methodological Answer:
- Excitation/Emission: ~750 nm/~773 nm, ideal for minimizing autofluorescence in deep-tissue imaging .
- Compare to Cy5.5 (Ex/Em: 675/694 nm) for shallower penetration or IRDye800CW (Ex/Em: 774/789 nm) for similar NIR-I range.
- Quantify brightness (ε × Φ) using spectrophotometry and fluorimetry; this compound typically has ε ~200,000 M⁻¹cm⁻¹ and Φ ~0.3 in PBS .
Advanced Research Questions
Q. How can researchers resolve contradictions in fluorescence intensity data when using this compound in heterogeneous biological samples?
Methodological Answer:
- Normalization: Use internal standards (e.g., co-stained reference beads) to correct for instrument variability .
- Environmental Factors: Measure pH and reactive oxygen species (ROS) levels, as Cy7 fluorescence is quenched in acidic (pH < 6) or high-ROS environments .
- Statistical Analysis: Apply ANOVA with post-hoc tests to distinguish biological variation from technical noise. Report effect sizes and confidence intervals .
Q. What strategies optimize this compound for in vivo imaging while mitigating photobleaching and tissue attenuation?
Methodological Answer:
- Light Source Calibration: Use low-intensity NIR lasers (e.g., 785 nm diode) and integrate time-gated detection to reduce background .
- Depth Correction: Apply Monte Carlo simulation-based algorithms to adjust for tissue scattering and absorption .
- Anti-Fading Agents: Incorporate O₂ scavengers (e.g., Trolox) in mounting media for ex vivo samples, but validate biocompatibility in vivo .
Q. How should researchers design experiments to validate the specificity of this compound labeling in multiplexed imaging workflows?
Methodological Answer:
- Control Groups: Include (1) unlabeled samples, (2) samples treated with competing alkynes, and (3) knockouts of target biomolecules .
- Cross-Validation: Use orthogonal techniques (e.g., immunogold labeling for electron microscopy) to confirm spatial localization .
- Spectral Unmixing: Employ linear unmixing algorithms in hyperspectral imaging to distinguish Cy7 signals from autofluorescence or overlapping dyes (e.g., Cy5) .
Q. What analytical methods are critical for assessing the stability of this compound conjugates under long-term storage?
Methodological Answer:
- Accelerated Stability Testing: Incubate conjugates at 4°C, -20°C, and -80°C for 1–6 months. Monitor degradation via HPLC-SEC and fluorescence decay kinetics .
- Lyophilization Feasibility: Test cryoprotectants (e.g., trehalose) to preserve dye integrity during freeze-drying. Assess post-reconstitution activity via flow cytometry .
Methodological Frameworks for Data Interpretation
Q. How can the PICO framework guide hypothesis-driven studies using this compound?
Example Application:
Q. What statistical approaches address small-sample limitations in preclinical imaging studies with this compound?
Recommendations:
- Bayesian Hierarchical Modeling: Pool data across experiments while accounting for inter-study variability .
- Power Analysis: Predefine effect size thresholds (e.g., ΔTBR ≥ 2.0) to justify sample sizes (n ≥ 5/group) .
Tables for Quick Reference
| Parameter | This compound | Sulfo-Cyanine5 Alkyne |
|---|---|---|
| Excitation (nm) | 750 | 649 |
| Emission (nm) | 773 | 670 |
| Molar Extinction Coefficient | ~200,000 M⁻¹cm⁻¹ | ~250,000 M⁻¹cm⁻¹ |
| Quantum Yield (PBS) | 0.28–0.32 | 0.20–0.25 |
| Recommended Storage | ≤-20°C, desiccated | ≤-20°C, desiccated |
Key Literature and Validation Criteria
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
